2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

2-(2,4-Dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060287-86-6; molecular formula C₁₉H₂₀Cl₂N₂O₄; MW 411.3 g/mol) is a synthetic N-arylacetamide derivative built on a 2,4-dichlorophenoxy core that is widely recognized for conferring potent biological activity in phenoxyacetamide scaffolds. The compound incorporates a distinctive N-(2-methoxyethyl)carbamoylmethyl substituent at the para position of the anilide ring, a structural feature that differentiates it from simpler N-alkyl analogs and may modulate target selectivity, solubility, and pharmacokinetic behavior.

Molecular Formula C19H20Cl2N2O4
Molecular Weight 411.3 g/mol
CAS No. 1060287-86-6
Cat. No. B6539780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
CAS1060287-86-6
Molecular FormulaC19H20Cl2N2O4
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C19H20Cl2N2O4/c1-26-9-8-22-18(24)10-13-2-5-15(6-3-13)23-19(25)12-27-17-7-4-14(20)11-16(17)21/h2-7,11H,8-10,12H2,1H3,(H,22,24)(H,23,25)
InChIKeyKGFRONCEHWMCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060287-86-6): Structural Identity and Compound-Class Context for Procurement Decisions


2-(2,4-Dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060287-86-6; molecular formula C₁₉H₂₀Cl₂N₂O₄; MW 411.3 g/mol) is a synthetic N-arylacetamide derivative built on a 2,4-dichlorophenoxy core that is widely recognized for conferring potent biological activity in phenoxyacetamide scaffolds [1]. The compound incorporates a distinctive N-(2-methoxyethyl)carbamoylmethyl substituent at the para position of the anilide ring, a structural feature that differentiates it from simpler N-alkyl analogs and may modulate target selectivity, solubility, and pharmacokinetic behavior [2]. This compound is classified as a research-grade small molecule with potential relevance to medicinal chemistry programs investigating enzyme inhibition, anti-virulence mechanisms, and kinase modulation, consistent with the broader phenoxyacetamide pharmacophore [3].

Why Generic Phenoxyacetamide Substitution Fails: Structural Determinants That Preclude Interchangeability of CAS 1060287-86-6 with N-Alkyl Analogs


Within the phenoxyacetamide chemotype, even conservative modifications to the amide substituent can produce order-of-magnitude shifts in target potency, selectivity, and ADME profile [1]. The target compound's 2-methoxyethyl moiety introduces a hydrogen-bond-accepting ether oxygen and additional rotational degrees of freedom not present in the closest catalog-available comparator, 2-(2,4-dichlorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide (CAS 1060286-23-8; ΔMW = +44 Da) . Systematic SAR studies on phenoxyacetamide T3SS inhibitors have demonstrated that alteration of the amide substituent alone can reduce secretion-inhibitory potency by ≥5-fold, confirming that the dichlorophenoxy core does not dominate activity in isolation [1]. Consequently, procurement decisions that treat any 2,4-dichlorophenoxyacetamide as functionally equivalent risk introducing uncontrolled variables into target-engagement, selectivity, and cellular-efficacy experiments.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060287-86-6) Against Closest Analogs


Structural Differentiation from the Closest Commercial Analog: 2-Methoxyethyl vs. Methyl Carbamoyl Substituent

The target compound differs from its nearest commercially cataloged analog, 2-(2,4-dichlorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide (CAS 1060286-23-8), by the replacement of the terminal N-methyl group with an N-(2-methoxyethyl) group. This substitution increases molecular weight from 367.2 to 411.3 g/mol (ΔMW = +44 Da), adds one hydrogen-bond acceptor (ether oxygen), and introduces two additional rotatable bonds, which together are expected to alter ligand–target hydrogen-bonding geometry, conformational entropy, and aqueous solubility relative to the methyl analog . In the broader phenoxyacetamide class, analogous N-substituent modifications have been shown to modulate IC₅₀ values by 5- to >100-fold in T3SS secretion-inhibition assays, demonstrating that the amide substituent is a critical potency determinant [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Class-Level Evidence: The 2,4-Dichlorophenoxy Motif as a Non-Negotiable Potency Determinant in Phenoxyacetamide Scaffolds

In a systematic SAR exploration of phenoxyacetamide-based T3SS inhibitors, replacement of the 2,4-dichloro substitution with difluoro analogs (compounds 12c–e) resulted in a ≥5-fold loss of secretion-inhibitory activity, establishing that both chlorine atoms are essential for optimal target engagement [1]. The target compound retains this critical 2,4-dichlorophenoxy pharmacophore, ensuring that it benefits from the validated potency contribution of this motif. In contrast, monochloro or non-halogenated phenoxyacetamides lacking this substitution pattern exhibit substantially reduced activity and are not functionally interchangeable.

Anti-virulence Pseudomonas aeruginosa Type III Secretion System

Differentiation from DICA (Caspase-3/7 Allosteric Inhibitor): Divergent Amide-Substituent Pharmacology

The 2,4-dichlorophenoxyacetamide scaffold also appears in DICA (2-(2,4-dichlorophenoxy)-N-(2-mercaptoethyl)acetamide; CAS 613665-26-2), a documented allosteric inhibitor of caspase-3 and caspase-7 that binds outside the active site . The target compound replaces DICA's 2-mercaptoethyl group with a more elaborate 4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl moiety, fundamentally altering the amide-side pharmacophore from a short, thiol-terminated alkyl chain to an extended aryl-acetamide bearing a polar ether tail. This structural divergence predicts distinct protein-target engagement profiles: DICA is optimized for caspase allosteric-site binding, whereas the target compound's extended aromatic amide architecture is more consistent with ATP-competitive kinase-inhibitor or protein–protein interaction disruptor pharmacophores observed in other N-aryl phenoxyacetamide series.

Apoptosis Caspase Inhibition Allosteric Modulation

Physicochemical Differentiation: Calculated LogP, tPSA, and Solubility Predictions Guide Formulation and Assay Compatibility

Cheminformatic profiling of the target compound and its closest analogs reveals that the 2-methoxyethyl group increases topological polar surface area (tPSA) and reduces calculated LogP relative to the N-methyl analog, consistent with improved aqueous solubility [1]. Within the phenoxyacetamide T3SS inhibitor series, compounds with polar amide substituents (e.g., 5r: N-(2-pyridylmethyl) derivative) demonstrated superior aqueous solubility compared to lipophilic analogs, directly enabling more reliable dose–response measurements in cell-based assays [2]. The target compound's intermediate polarity profile—more polar than N-alkyl analogs but less polar than pyridyl-containing derivatives—positions it as a balanced tool compound for both biochemical and cellular screening formats.

Drug-likeness Solubility ADME Prediction

SAR Additivity Principle: The Target Compound Combines Two Independently Validated Potency-Enhancing Features

The SAR study by Moir et al. (2015) explicitly demonstrated that potency-enhancing structural features in the phenoxyacetamide T3SS inhibitor series are additive: combining the optimal 2,4-dichlorophenoxy head group with favorable amide substituents produced compounds with IC₅₀ values shifting from >100 µM to <1 µM, a >100-fold improvement [1]. The target compound simultaneously incorporates the validated 2,4-dichlorophenoxy motif (≥5-fold advantage over difluoro) and an extended polar amide substituent, a combination that, under the additivity principle, is predicted to confer greater potency than analogs possessing only one of these features. Neither the N-methyl analog (CAS 1060286-23-8) nor DICA (CAS 613665-26-2) combines both the full dichloro pharmacophore and a polar, HBA-rich extended aryl-acetamide tail.

Structure-Activity Relationship Fragment-Based Design Additivity Model

Patent Landscape Indication: The 2-Methoxyethyl Phenylacetamide Substructure Appears in Bioactive Compound Claims

Patent US 8,993,586 discloses a series of phenoxyacetamide derivatives as acetyl-CoA carboxylase (ACC) inhibitors, with multiple exemplified compounds bearing the 4-[(carbamoyl)methyl]phenyl acetamide substructure that defines the target compound's core [1]. Within this patent, structurally related compounds achieved ACC1 IC₅₀ values spanning 15 nM to 688 nM depending on the specific amide substituent, confirming that this scaffold is capable of high-potency target engagement in a therapeutically relevant enzyme system [2]. While the target compound (CAS 1060287-86-6) itself is not explicitly listed in the patent examples, its structural congruence with the claimed generic Markush structure places it within the same IP-protected chemical space, a consideration relevant to freedom-to-operate assessments in commercial research programs.

Intellectual Property Acetyl-CoA Carboxylase Patent Analysis

Priority Research and Procurement Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060287-86-6)


Medicinal Chemistry Lead Optimization: Exploring Amide-Substituent SAR Beyond N-Alkyl Analogs

The target compound serves as a strategic SAR probe for medicinal chemistry teams investigating phenoxyacetamide-based inhibitors. Its 2-methoxyethyl group introduces an additional hydrogen-bond acceptor and two extra rotatable bonds relative to the commercially available N-methyl analog (CAS 1060286-23-8), enabling systematic exploration of how amide-side-chain polarity and flexibility modulate target binding . This is directly supported by the SAR additivity model established for phenoxyacetamide T3SS inhibitors, where amide substituent modifications drove >100-fold potency differences [1]. Procurement is indicated when the goal is to diversify an existing phenoxyacetamide library with a polar, ether-containing vector not represented by simpler N-alkyl congeners.

Kinase Inhibitor Screening: A Phenoxyacetamide Scaffold with Predicted Type II/III Kinase Pharmacophore Features

The target compound's extended N-arylacetamide architecture, featuring a 4-[(carbamoyl)methyl]phenyl linker and a terminal 2-methoxyethyl group, aligns with pharmacophore models for ATP-competitive and allosteric kinase inhibitors . Patent evidence confirms that closely related phenoxyacetamide derivatives achieve nanomolar ACC1 inhibition (IC₅₀ = 15–688 nM), demonstrating the scaffold's capacity for high-affinity enzyme engagement [1]. The target compound is therefore a rational inclusion in kinase profiling panels, particularly for targets where polar, HBA-rich amide substituents have been shown to enhance selectivity over lipophilic analogs.

Anti-Virulence Drug Discovery: Phenoxyacetamide T3SS Inhibitor with a Differentiated Amide Pharmacophore

The phenoxyacetamide scaffold is a validated starting point for Pseudomonas aeruginosa type III secretion system (T3SS) inhibitor development, with optimized analogs achieving IC₅₀ values <1 µM in secretion assays . The target compound retains the critical 2,4-dichlorophenoxy motif—shown to be essential for potency (≥5-fold loss upon fluoro substitution)—while adding a polar 2-methoxyethyl amide tail not previously evaluated in published T3SS SAR . This makes it a valuable tool compound for anti-virulence programs seeking novel amide-substituent vectors that may improve solubility, reduced cytotoxicity, or altered bacterial penetration relative to the lipophilic amides predominantly explored in the original SAR campaign.

Computational Chemistry and Docking Studies: A Conformationally Flexible Ligand for Induced-Fit Binding Assessment

The target compound's 2-methoxyethyl group introduces conformational flexibility (≈10 rotatable bonds) and a polar ether oxygen that can engage in water-mediated or direct hydrogen-bonding interactions within protein binding pockets . This property profile makes it a useful test ligand for computational methodologies evaluating induced-fit docking, binding-site water-network perturbation, and conformational sampling algorithms. When benchmarked against the more rigid N-methyl analog, the target compound provides a within-scaffold control for assessing how ligand flexibility impacts predicted binding poses and scoring function accuracy, directly addressing limitations identified in virtual screening campaigns that rely on overly rigid ligand representations.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.